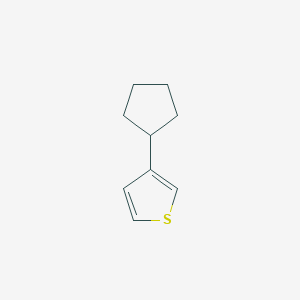

3-Cyclopentylthiophene

Beschreibung

3-Cyclopentylthiophene (CAS: 79428-77-6, molecular formula: C₉H₁₂S) is a heterocyclic aromatic compound consisting of a thiophene ring substituted with a cyclopentyl group at the 3-position. Thiophenes are sulfur-containing five-membered aromatic rings, and the addition of a cyclopentyl substituent introduces steric bulk and modulates electronic properties. This compound is of interest in organic synthesis and materials science, particularly in the development of conductive polymers, organic semiconductors, and pharmaceutical intermediates . Its saturated cyclopentyl group enhances solubility in non-polar solvents compared to unsubstituted thiophene, while retaining the aromatic reactivity of the thiophene core.

Eigenschaften

IUPAC Name |

3-cyclopentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-4-8(3-1)9-5-6-10-7-9/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUULRYBCZHFAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364028 | |

| Record name | 3-cyclopentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79428-77-6 | |

| Record name | 3-cyclopentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylthiophene can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols with elemental sulfur or sulfur-containing reagents. This reaction typically requires a catalyst such as palladium iodide (PdI2) and an additive like potassium iodide (KI) in a solvent like methanol . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of 3-Cyclopentylthiophene may involve large-scale cyclization reactions using sulfur reagents and catalysts. The choice of reagents and conditions can be optimized for yield and purity, ensuring efficient production for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopentylthiophene undergoes various chemical reactions, including:

Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a base like sodium bicarbonate (NaHCO3) are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentylthiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopentylthiophene involves its interaction with molecular targets and pathways. Thiophenes can act as electron donors or acceptors, influencing various biochemical processes. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with other molecules . Specific pathways and targets may vary depending on the application, such as enzyme inhibition in biological systems or charge transport in electronic devices .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table highlights key differences between 3-Cyclopentylthiophene and structurally related cyclopentyl-containing compounds:

Table 1: Comparative Analysis of 3-Cyclopentylthiophene and Related Compounds

Key Observations:

- Electronic Properties : The thiophene ring in 3-Cyclopentylthiophene enables π-conjugation, making it suitable for conductive materials, whereas Dicyclopentylphosphine’s lone pair on phosphorus facilitates metal coordination.

- Reactivity : Cyclopentylacetic acid undergoes typical carboxylic acid reactions (e.g., decarboxylation), while 3-Cyclopentylthiophene participates in electrophilic aromatic substitution (e.g., sulfonation, halogenation) at the 2- and 5-positions of the thiophene ring.

Reactivity in Further Functionalization

- Epoxidation: Cyclopentenylthiophenes undergo epoxidation at the double bond, but 3-Cyclopentylthiophene’s saturated cyclopentyl group renders this reaction irrelevant. Instead, its thiophene ring can be functionalized via electrophilic substitution. notes that substituent electrophilicity and temperature critically influence epoxidation yields in unsaturated analogs, underscoring divergent reactivity profiles .

- Polymerization: Thiophene derivatives like 3-Cyclopentylthiophene can be polymerized to form conductive materials.

Physical and Thermal Properties

- Solubility: 3-Cyclopentylthiophene is more soluble in non-polar solvents (e.g., hexane) than polar analogs like Cyclopentylacetic acid, which dissolves readily in water or ethanol.

- Thermal Stability : The saturated cyclopentyl group enhances thermal stability compared to cyclopentenyl derivatives, which may degrade at lower temperatures due to unsaturation.

Biologische Aktivität

3-Cyclopentylthiophene is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3-Cyclopentylthiophene is characterized by a thiophene ring substituted with a cyclopentyl group. Its molecular structure can be represented as follows:

This compound is part of a larger class of thiophenes, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and spasmolytic effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiophene derivatives, including 3-cyclopentylthiophene, and evaluated their efficacy against several bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Cyclopentylthiophene | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Spasmolytic Activity

The spasmolytic effects of 3-cyclopentylthiophene were investigated in isolated smooth muscle preparations. The compound demonstrated significant relaxation of contractions induced by potassium chloride (KCl), indicating its potential as a calcium channel blocker. The effective concentration (EC50) for inducing relaxation was determined to be approximately 10 µM .

Case Study: Evaluation of Spasmolytic Effects

In a controlled study involving isolated rat duodenum, researchers assessed the spasmolytic activity of 3-cyclopentylthiophene. The compound was tested alongside known calcium channel blockers to establish its efficacy. The findings revealed that 3-cyclopentylthiophene caused a substantial reduction in KCl-induced contractions, supporting its classification as a calcium antagonist.

- Study Design : Isolated rat duodenum preparations were subjected to KCl-induced contractions.

- Results :

- Complete relaxation was observed at concentrations above 10 µM.

- The mechanism was attributed to the blockade of voltage-operated calcium channels.

The biological activity of 3-cyclopentylthiophene can be attributed to its ability to interact with calcium channels in smooth muscle cells. By blocking these channels, the compound prevents calcium influx, leading to muscle relaxation. This mechanism is similar to that observed in other thiophene derivatives known for their spasmolytic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.